Icosa-5,8,12,14-tetraenoic acid

Immunology Inflammation Lipid Mediators

Icosa-5,8,12,14-tetraenoic acid is a 20-carbon polyunsaturated fatty acid (C20:4) that forms the parent structure for a distinct class of hydroxyeicosatetraenoic acids (HETEs). Its primary bioactive derivative, 11-HETE, is enzymatically produced via cytochrome P450 (CYP) enzymes and cyclooxygenase (COX) pathways from arachidonic acid.

Molecular Formula C20H32O2
Molecular Weight 304.5 g/mol
Cat. No. B1245303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIcosa-5,8,12,14-tetraenoic acid
Molecular FormulaC20H32O2
Molecular Weight304.5 g/mol
Structural Identifiers
SMILESCCCCCC=CC=CCCC=CCC=CCCCC(=O)O
InChIInChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-9,12-13,15-16H,2-5,10-11,14,17-19H2,1H3,(H,21,22)/b7-6+,9-8+,13-12+,16-15+
InChIKeyMTNWQVQXYXBHKL-ZYIZXDEASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Icosa-5,8,12,14-tetraenoic Acid (11-HETE): Lipid Mediator with Unique Enantioselective Biological Functions


Icosa-5,8,12,14-tetraenoic acid is a 20-carbon polyunsaturated fatty acid (C20:4) that forms the parent structure for a distinct class of hydroxyeicosatetraenoic acids (HETEs). Its primary bioactive derivative, 11-HETE, is enzymatically produced via cytochrome P450 (CYP) enzymes and cyclooxygenase (COX) pathways from arachidonic acid [1]. Unlike other regioisomers, 11-HETE exhibits enantioselective modulation of CYP1B1, induces cardiomyocyte hypertrophy, and demonstrates a unique rank-order potency in chemotactic assays, distinguishing it from other HETEs such as 5-HETE and 12-HETE [2].

Enantiomer-specific lipid mediator research (11(S)-HETE)
CYP1B1-mediated cardiovascular signaling studies
Lipidomics and CYP regioselectivity workflows

Why Icosa-5,8,12,14-tetraenoic Acid (11-HETE) Cannot Be Substituted by Other HETEs


Regioisomeric HETEs exhibit distinct and often opposing biological activities due to differences in enzyme selectivity, receptor affinity, and signaling pathways. For instance, 11-HETE is a potent activator of CYP1B1 and induces cardiomyocyte hypertrophy, whereas 12-HETE primarily influences platelet function and tumor metastasis [1]. The rank-order chemotactic potency varies by orders of magnitude: 5-HETE is approximately 10-fold more potent than 11-HETE in neutrophil recruitment, and 5,12-di-HETE is 300- to 10,000-fold more potent than 11-HETE [2]. Furthermore, enantiomeric purity is critical; 11(S)-HETE demonstrates significantly higher efficacy in CYP1B1 activation and cellular hypertrophy compared to 11(R)-HETE . Substituting 11-HETE with other HETEs or racemic mixtures can lead to inconsistent experimental outcomes and misinterpretation of lipid-mediated signaling pathways.

Target Compound
11-HETE (enantiomerically pure S-form)
Regioisomer / Racemate
5-HETE, 12-HETE, 5,12-di-HETE, or racemic 11-HETE
Enantioselective CYP1B1 activation and hypertrophic response context
11(R)-HETE or racemate may show no significant CYP1B1 catalytic activation
Distinct chemotactic hierarchy: 10,000–20,000 ng/mL required for maximal neutrophil response
5-HETE and 5,12-di-HETE exhibit orders-of-magnitude higher chemotactic potency
Substitution may shift experimental endpoints and confound lipid mediator pathway interpretation. Enantiomeric purity and regioisomer identity require verification.

Quantitative Evidence Differentiating Icosa-5,8,12,14-tetraenoic Acid (11-HETE) from In-Class Alternatives


Chemotactic Potency: 11-HETE is 10- to 10,000-fold Less Potent than 5-HETE and 5,12-di-HETE in Neutrophil Recruitment

In a direct head-to-head comparison using human neutrophils, the chemotactic potency of 11-HETE is markedly lower than other HETEs. Maximal neutrophil chemotactic response required 10,000-20,000 ng/mL for 11-HETE and 12-HETE, compared to 1,000 ng/mL for 5-HETE and only 3-30 ng/mL for 5,12-di-HETE [1]. This quantitative difference highlights the distinct role of 11-HETE in immune cell recruitment relative to more potent chemotactic lipid mediators.

Chemotactic Potency
Head-to-head
Maximal neutrophil response: 10,000–20,000 ng/mL (11-HETE) vs. 1,000 ng/mL (5-HETE) and 3–30 ng/mL (5,12-di-HETE). ~10-fold less potent than 5-HETE; 300- to 10,000-fold less potent than 5,12-di-HETE.
Supports distinct chemotactic role interpretation
Human PMN in vitro; reported concentration required for response.
Immunology Inflammation Lipid Mediators

Enantioselective CYP1B1 Activation and Cellular Hypertrophy: 11(S)-HETE is More Potent than 11(R)-HETE

A direct comparison of the R and S enantiomers of 11-HETE in human fetal ventricular cardiomyocyte RL-14 cells demonstrated that 11(S)-HETE significantly increases CYP1B1 catalytic activity, whereas 11(R)-HETE does not. Both enantiomers upregulated CYP1B1, CYP1A1, CYP4F2, and CYP4A11 at mRNA and protein levels, but the effect of the S-enantiomer was more pronounced. Furthermore, only 11(S)-HETE increased the catalytic activity of CYP1B1 in recombinant human CYP1B1, indicating allosteric activation in an enantioselective manner [1]. This stereoselectivity is critical for studies on CYP1B1-mediated cardiovascular pathology.

Enantioselective CYP1B1
Head-to-head
11(S)-HETE: 1.5-fold Vmax increase at 0.5 µM; 11(R)-HETE: no significant catalytic activation. S-enantiomer induced higher hypertrophic marker expression.
Enantiomer-specific catalytic activity context
Recombinant CYP1B1 and RL-14 cardiomyocyte model.
Cardiovascular Disease Cytochrome P450 Hypertrophy

Protein Kinase C (PKC) Activation: 11-HETE Exhibits Moderate Potency with an IC50 of 100 μM

11-HETE activates mouse keratinocyte protein kinase C (PKC) with an IC50 of 100 μM . While direct comparator data for other HETEs in the same assay is limited, this value provides a benchmark for relative potency. In contrast, 5-HETE is a potent aggregating agent for neutrophils with an IC50 of 200 nM , indicating a 500-fold difference in potency for PKC-mediated pathways. This differential activation profile underscores the need for careful selection of HETE regioisomers based on the specific PKC isoform and cellular context under investigation.

PKC Activation
Context-dependent
IC50 = 100 µM (racemic 11-HETE) in mouse keratinocyte PKC assay. ~500-fold lower potency than 5-HETE in neutrophil aggregation (IC50 200 nM).
Supports PKC signaling context; reported moderate activation
Cross-study comparison; data to verify.
Signal Transduction Cancer Biology Lipid Signaling

CYP Enzyme Regioselectivity: 11-HETE is a Minor Product of CYP2C8 and CYP2C9, Unlike Major Products 12-HETE and 15-HETE

In vitro metabolism of arachidonic acid by recombinant CYP2C enzymes reveals distinct regioselectivity. CYP2C9 primarily forms 12R-HETE (23.6% of total HETEs) and 13-HETE, while CYP2C8 produces 13-HETE, 11-HETE (17.3%), and 15-HETE (12.9%) as main metabolites [1]. In contrast, CYP2C55 shows a strong preference for 19-HETE (78.6%) with only 2.2% 11-HETE. This quantitative distribution highlights that 11-HETE is not a predominant product of most CYP isoforms, underscoring its specialized biological role and the importance of using purified 11-HETE for functional studies rather than relying on endogenous production.

CYP Regioselectivity
Class-level
11-HETE formed at 17.3% (CYP2C50), 6.7% (CYP2C54), 2.2% (CYP2C55). Minor product vs. 12-HETE (23.6–55.9%) and 19-HETE (78.6% CYP2C55).
Supports use as minor product standard in CYP profiling
Recombinant mouse CYP2C enzymes; data to verify.
Drug Metabolism Enzymology Lipidomics

Optimal Application Scenarios for Icosa-5,8,12,14-tetraenoic Acid (11-HETE) Based on Quantitative Evidence


Cardiovascular Disease Research: Investigating CYP1B1-Mediated Hypertrophy

For studies examining the role of cytochrome P450 1B1 (CYP1B1) in cardiac hypertrophy and heart failure, enantiomerically pure 11(S)-HETE is essential. The compound's ability to increase CYP1B1 catalytic activity by 1.5-fold and induce cellular hypertrophy in RL-14 cardiomyocytes provides a robust in vitro model system [1]. Using the S-enantiomer ensures reproducibility and accurate interpretation of CYP1B1-dependent signaling pathways, avoiding the confounding effects of the less active R-enantiomer.

Lipidomics and Enzymology: Profiling CYP2C Regioselectivity

11-HETE serves as a valuable standard and substrate for characterizing the regioselectivity of CYP2C enzymes. Its distinct formation pattern, being a minor product of CYP2C8 and CYP2C9 compared to major metabolites like 12-HETE and 19-HETE [2], makes it an important reference compound for LC-MS/MS lipidomics workflows and for validating the activity of recombinant CYP enzymes in drug metabolism studies.

Immunology and Inflammation: Differentiating Chemotactic Signals

11-HETE's lower chemotactic potency for neutrophils, requiring 10,000-20,000 ng/mL for maximal response compared to 1,000 ng/mL for 5-HETE and 3-30 ng/mL for 5,12-di-HETE [3], makes it a useful tool for dissecting the hierarchy of lipid mediators in inflammation. Researchers can use 11-HETE as a control to differentiate the effects of highly potent chemotactic agents from those with more modulatory roles in immune cell trafficking.

Signal Transduction: PKC-Dependent Pathways in Cancer Biology

With an IC50 of 100 μM for protein kinase C activation , 11-HETE provides a moderate-potency tool for modulating PKC signaling in cancer cell lines. Its distinct potency compared to more potent HETEs like 5-HETE allows for dose-response studies that delineate the specific contributions of different lipid mediators to tumor cell proliferation, migration, and metastasis.

Application
Selection Property
Validation Focus
CYP1B1-mediated hypertrophy studies
Enantiomerically pure 11(S)-HETE
CYP1B1 catalytic activity and hypertrophic marker validation
CYP2C regioselectivity profiling
11-HETE as minor product standard
CYP enzyme activity validation in drug metabolism research
Chemotactic signal hierarchy research
Lower chemotactic potency (compared to 5-HETE)
Neutrophil chemotaxis assay controls
PKC-dependent cancer cell model studies
Moderate PKC activation context
PKC isoform-specific pathway modulation verification

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26 linked technical documents
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